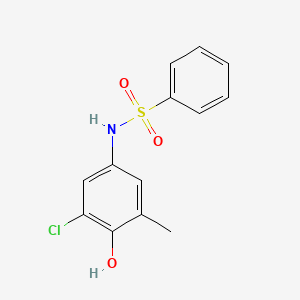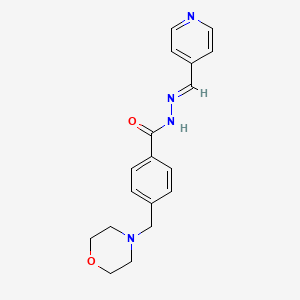
2,6-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar acrylic monomers typically involves reacting a dimethylphenol derivative with an acryloyl or methacryloyl chloride in the presence of a base like triethylamine. For instance, Vijayanand et al. (2002) describe the synthesis of 3,5-dimethylphenyl acrylate, a closely related compound, by reacting 3,5-dimethylphenol with acryloyl chloride (Vijayanand, Arunprasath, Balaji, & Nanjundan, 2002).
Molecular Structure Analysis
The molecular structure of compounds like "2,6-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate" can be analyzed using techniques such as Fourier transform infrared (FTIR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction. For example, Kocaokutgen et al. (2005) studied a related compound's structure using these techniques, providing insights into the molecular arrangement and bonding (Kocaokutgen, Gür, Soylu, & Lönnecke, 2005).
Chemical Reactions and Properties
Acrylic monomers like this one are often involved in free radical polymerization reactions. They can copolymerize with other monomers, and their reactivity ratios are crucial for understanding the polymerization process. For example, Vijayanand et al. (2002) detailed the copolymerization of similar monomers, providing valuable insights into their chemical behavior (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).
Wissenschaftliche Forschungsanwendungen
Biocompatible Thermoresponsive Polymers
Two acrylate monomers, including derivatives similar to the one , were synthesized and copolymerized with an oligo(ethylene glycol) acrylate under specific conditions to create thermoresponsive polymers. These polymers are notable for their solubility in water at low temperatures and their ability to form aggregates, demonstrating potential applications in biocompatible and responsive material design (Qiao et al., 2010).
Advanced Polymer Synthesis and Characterization
The synthesis and characterization of homopolymers and copolymers derived from 3,5-dimethylphenyl methacrylate and its copolymerization with glycidyl methacrylate were explored. These studies provide insights into the molecular structure, thermal properties, and solubility of the resulting polymers, suggesting their utility in various industrial applications, including adhesives and coatings (Vijayanand et al., 2002).
Organobismuthine-mediated Living Radical Polymerization
Research into the development of an arylthiobismuthine cocatalyst for living radical polymerization showcases the synthesis of polystyrenes and polyacrylates with controlled molecular weights and low polydispersity indexes. This method highlights a novel approach to polymer synthesis that could have broad implications for the production of high-performance materials (Kayahara & Yamago, 2009).
Photorefractive Polymer Synthesis
Another study focused on the synthesis of a photorefractive polymer containing an electron transport material. This research emphasizes the development of materials with specific optical properties, potentially useful in the field of optoelectronics and information processing (Okamoto et al., 1999).
Spectroscopic and Thermal Properties of Novel Compounds
The synthesis, spectral properties, and thermal behavior of novel acrylate derivatives were investigated, including a study on an azo-ester dye that highlights the structural characteristics and potential applications in dyeing and pigmentation processes (Kocaokutgen et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity and potential uses in synthesis, and possibly studies of its biological activity if it’s found to have medicinal properties .
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-6-5-7-14(2)19(13)23-18(20)11-8-15-12-16(21-3)9-10-17(15)22-4/h5-12H,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPHKAHBNXZGAI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethylphenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)
![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)
![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)
